N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide
Description
N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide is a benzofuran-derived acetamide featuring a methyl group at the 3-position and an acetyl substituent at the 2-position of the benzofuran core. The benzofuran scaffold provides structural rigidity, while the acetamide moiety enhances hydrogen-bonding interactions, influencing solubility and target binding .
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-(2-acetyl-3-methyl-1-benzofuran-5-yl)acetamide |
InChI |
InChI=1S/C13H13NO3/c1-7-11-6-10(14-9(3)16)4-5-12(11)17-13(7)8(2)15/h4-6H,1-3H3,(H,14,16) |
InChI Key |
FLVQVCQKTJYGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide typically involves the condensation of substituted or unsubstituted o-hydroxyacetophenone with ω-bromoacetophenone or ethyl bromoacetate under basic conditions . The reaction is often carried out in a solvent such as dimethylformamide (DMF) with potassium carbonate as the base. Microwave-assisted synthesis has been reported to improve the yield and reduce the reaction time compared to conventional heating methods .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.
Chemical Reactions Analysis
Types of Reactions
N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Crystallography and Geometry
- N-(Meta-Substituted Phenyl)-2,2,2-Trichloro-Acetamides (e.g., 3-CH₃C₆H₄NH-CO-CCl₃): These compounds exhibit significant variations in crystal packing due to meta-substituents. For instance, electron-withdrawing groups (e.g., Cl) reduce symmetry, leading to monoclinic crystal systems (e.g., P21/c), whereas methyl groups favor triclinic systems . The asymmetric unit cell of 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃ contains two molecules, highlighting steric and electronic influences on packing . Key Insight: Methyl substituents enhance hydrophobic interactions but reduce polarity compared to halogenated analogs.
- Naphtho[2,1-b]furan Acetamides (e.g., N-[2-(benzylidenehydrazinyl)carbonyl]-5-nitronaphtho[2,1-b]furan-1-yl]acetamide): The naphthofuran core increases planarity and conjugation, improving UV absorption and antibacterial activity.
Heterocyclic Core Modifications
- Benzisoxazole Derivatives (e.g., N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide):
Replacing benzofuran with benzisoxazole introduces an additional N-O bond, increasing polarity and hydrogen-bonding capacity. Spectroscopic data (¹H NMR: δ 5.22 ppm for ClCH₂; IR: 1611 cm⁻¹ for C=O) confirm distinct electronic environments compared to benzofuran analogs . - Benzothiazole Acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide):
The benzothiazole core enhances metabolic stability and bioavailability. Trifluoromethyl groups improve lipophilicity, favoring blood-brain barrier penetration .
Pharmacological Potential
- Antibacterial Activity : Naphthofuran acetamides with nitro groups (e.g., 5-nitronaphtho[2,1-b]furan derivatives) show moderate activity against Gram-positive bacteria, attributed to nitro group-mediated DNA intercalation .
- Anti-Inflammatory Applications : Benzisoxazole acetamides are precursors to COX-2 inhibitors, suggesting that N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide could be optimized for similar targets .
Data Tables: Structural and Functional Comparisons
Biological Activity
N-(2-Acetyl-3-methylbenzofuran-5-YL)acetamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its benzofuran structure, which is known for various biological activities. The presence of the acetyl and acetamide groups enhances its pharmacological properties. The molecular formula can be represented as .
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes, receptors, or DNA. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, similar to other acetylated compounds that affect cholinergic activity.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways that are crucial for cellular responses.
- Antioxidant Activity : Benzofuran derivatives are often associated with antioxidant properties, which could contribute to their protective effects against oxidative stress.
Anticancer Activity
Recent studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, a study indicated that certain benzofuran compounds can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the activation of caspases and modulation of cell cycle regulators.
| Compound | IC50 (µM) | Cancer Type | Mechanism |
|---|---|---|---|
| MCC1019 | 16.4 | Lung Cancer | PLK1 inhibition |
| 7a | Varies | EAC Cells | DNA interaction |
Antimicrobial Activity
Benzofuran derivatives have also demonstrated antimicrobial properties. For example, compounds similar to this compound were evaluated for their efficacy against various bacterial strains, showing promising results.
Neuroprotective Effects
Research suggests that compounds containing benzofuran structures may protect against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity. This inhibition can increase acetylcholine levels in the brain, which is beneficial in conditions like Alzheimer's disease.
Case Studies
- Study on Anticancer Effects : A study evaluated the anticancer effects of several benzofuran derivatives, including this compound. The results indicated significant cytotoxicity against lung adenocarcinoma cells (A549), with an IC50 value comparable to established chemotherapeutics.
- Neuroprotective Research : Another investigation focused on the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. The findings suggested a reduction in reactive oxygen species (ROS) and improved cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
